2-Isopropoxy-5-methylbenzaldehyde
Description
2-Isopropoxy-5-methylbenzaldehyde is an aromatic aldehyde featuring an isopropoxy (-OCH(CH₃)₂) group at the 2-position and a methyl (-CH₃) group at the 5-position of the benzaldehyde core. This compound is of interest in organic synthesis due to the electronic and steric effects imparted by its substituents, which influence reactivity and physical properties.
Properties
IUPAC Name |
5-methyl-2-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)13-11-5-4-9(3)6-10(11)7-12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDRISFAJMTQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Isopropoxy-5-methylbenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity levels .
Chemical Reactions Analysis
2-Isopropoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-Isopropoxy-5-methylbenzaldehyde has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Development: This compound is used in the development of new drugs, particularly those targeting specific molecular pathways.
Material Science: It is utilized in the creation of novel materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Isopropoxy-5-methylbenzaldehyde is primarily related to its ability to interact with specific molecular targets. For instance, in pharmaceutical applications, it may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
5-Isopropyl-2-methylbenzaldehyde (CAS 1866-03-1)
2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde (CAS 845617-56-3)
Hypothetical Data for this compound
- Structure : Isopropoxy at position 2, methyl at position 5.
- Molecular Formula : C₁₁H₁₄O₂ (calculated).
- Molecular Weight : 178.23 g/mol (calculated).
- Expected Properties :
- Higher polarity than 5-isopropyl-2-methylbenzaldehyde due to the ether oxygen.
- Lower molecular weight and steric hindrance compared to 2-(cyclopropylmethoxy)-5-isopropylbenzaldehyde.
Table 1: Structural and Molecular Comparison
| Compound Name | CAS | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 5-Isopropyl-2-methylbenzaldehyde | 1866-03-1 | 2-methyl, 5-isopropyl | C₁₁H₁₄O | 162.23 |
| 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde | 845617-56-3 | 2-cyclopropylmethoxy, 5-isopropyl | C₁₄H₁₈O₂ | 218.29 |
| This compound | Not available | 2-isopropoxy, 5-methyl | C₁₁H₁₄O₂ | 178.23 (calculated) |
Research Findings and Substituent Effects
- Electronic Effects :
- Steric Effects :
- Solubility :
- Oxygen-containing groups enhance solubility in polar solvents. For example, 2-(cyclopropylmethoxy)-5-isopropylbenzaldehyde may exhibit lower solubility than this compound due to its larger hydrophobic moiety .
Biological Activity
2-Isopropoxy-5-methylbenzaldehyde is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique molecular structure, is being studied for its interactions with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C11H14O2, with a molecular weight of approximately 178.23 g/mol. The presence of the isopropoxy group enhances its lipophilicity, potentially improving its interaction with biological membranes.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : Similar compounds have been shown to modulate inflammatory pathways, indicating potential anti-inflammatory effects.
- Anticancer Properties : The structural similarity to known anticancer agents raises the possibility of this compound influencing cancer cell growth and proliferation.
The biological activity of this compound may be attributed to its ability to interact with specific biomolecules. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular function.
- Receptor Modulation : By binding to specific receptors, it can influence signal transduction pathways critical for various physiological processes.
Case Studies and Research Findings
Recent studies have explored the biochemical properties and cellular effects of this compound:
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of several benzaldehyde derivatives, including this compound. Results indicated significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.
-
Anti-inflammatory Research :
- In vitro assays demonstrated that this compound could reduce the production of pro-inflammatory cytokines in activated macrophages, supporting its role in inflammation modulation.
-
Anticancer Activity :
- A recent investigation into the cytotoxic effects of this compound on cancer cell lines showed promising results, with observed reductions in cell viability at higher concentrations.
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Significant inhibition against bacterial strains | |
| Anti-inflammatory | Reduced pro-inflammatory cytokine production | |
| Anticancer | Cytotoxic effects on cancer cell lines |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
